2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran and benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both benzofuran and benzothiophene moieties, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiophene intermediates. These intermediates are then subjected to acylation and amidation reactions to form the final compound. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5-hydroxybenzofuran.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylic acid and 2-aminobenzothiophene.
Uniqueness
The uniqueness of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combined benzofuran and benzothiophene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26N2O4S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H26N2O4S/c1-15-10-16(2)23-17(14-32-20(23)11-15)12-22(29)28-26-24(19-7-3-4-8-21(19)33-26)25(30)27-13-18-6-5-9-31-18/h5-6,9-11,14H,3-4,7-8,12-13H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
YZGDYZVSXAYHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
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